1,4,2-Dioxazole
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Overview
Description
1,4,2-Dioxazole is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure. This compound is known for its versatility and stability, making it a valuable building block in organic synthesis and various industrial applications. The presence of both nitrogen and oxygen in the ring imparts unique chemical properties to this compound, allowing it to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,2-Dioxazoles can be synthesized through several methods, including:
Condensation of Hydroxamic Acids with Phosgene or Diethylacetals: This traditional method involves the reaction of hydroxamic acids with phosgene or diethylacetals to form 1,4,2-dioxazoles.
1,3-Dipolar Addition Method: This method involves the reaction of ketones and nitrile oxides to form 1,4,2-dioxazoles.
Ring Expansion of 2-Acyloxaziridines: This method involves the ring expansion of 2-acyloxaziridines to form 1,4,2-dioxazoles.
Industrial Production Methods
Industrial production of 1,4,2-dioxazoles often involves the use of large-scale reactions with readily available starting materials. For example, the reaction of hydroxamic acids with vinyl ethers under mild conditions has been proposed as an efficient method for the industrial production of 1,4,2-dioxazoles .
Chemical Reactions Analysis
Types of Reactions
1,4,2-Dioxazole undergoes various chemical reactions, including:
Reduction: Reduction reactions involving this compound are less common but can be achieved under specific conditions.
Substitution: Substitution reactions involving this compound can occur at the nitrogen or oxygen atoms in the ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Gold Catalysts: Used in regioselective [3+2] cycloaddition reactions with ynamides to form functionalized oxazoles.
Organic Bases: Used in the addition of hydroxamic acids to activated alkynes.
Major Products Formed
Major products formed from the reactions of this compound include:
Functionalized Oxazoles: Formed through gold-catalyzed regioselective [3+2] cycloaddition reactions.
Isocyanates and Ketones: Formed through the thermal decomposition of this compound.
Scientific Research Applications
1,4,2-Dioxazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,4,2-dioxazole involves its ability to act as an N-acyl nitrene equivalent, triggering the generation of α-imino gold–carbene intermediates through the elimination of a ketone . This mechanism is particularly useful in gold-catalyzed reactions, where this compound serves as a mild nitrene transfer reagent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,4,2-dioxazole include:
1,4,2-Dioxazol-5-one: A cyclic carbonate of hydroxamic acids that undergoes thermal or photo-induced decomposition.
1,4,2-Dioxazol-5-thione: A derivative of 1,4,2-dioxazol-5-one that also undergoes decomposition to form reactive intermediates.
1,2,4-Oxadiazole: A heterocyclic compound with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Uniqueness of this compound
This compound is unique due to its stability and versatility in various chemical reactions. Its ability to act as an N-acyl nitrene equivalent and participate in gold-catalyzed reactions sets it apart from other similar compounds .
Properties
CAS No. |
289-02-1 |
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Molecular Formula |
C2H3NO2 |
Molecular Weight |
73.05 g/mol |
IUPAC Name |
1,4,2-dioxazole |
InChI |
InChI=1S/C2H3NO2/c1-3-5-2-4-1/h1H,2H2 |
InChI Key |
ZWEGOVJVJZJDQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC=NO1 |
Origin of Product |
United States |
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